Malonoben

Vue d'ensemble

Description

La tyrphostine A9 est un composé synthétique connu pour son rôle d'inhibiteur de la tyrosine kinase. Elle a été largement étudiée pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. La tyrphostin A9 inhibe l'activité des récepteurs du facteur de croissance dérivé des plaquettes, qui sont impliqués dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et la survie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La tyrphostin A9 est synthétisée par un processus chimique en plusieurs étapes. La synthèse implique généralement la réaction de la 3,5-di-tert-butyl-4-hydroxybenzaldéhyde avec le malononitrile en présence d'une base pour former le produit souhaité. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylsulfoxyde (DMSO) et des températures allant de la température ambiante à un chauffage modéré .

Méthodes de production industrielle

La production industrielle de la tyrphostine A9 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La tyrphostin A9 subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent la convertir en différentes formes réduites.

Substitution : Elle peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant introduit, mais impliquent souvent des catalyseurs et des solvants spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites de la tyrphostine A9 .

Applications de la recherche scientifique

La tyrphostin A9 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier l'inhibition de la tyrosine kinase et les réactions chimiques associées.

Biologie : Étudiée pour ses effets sur les processus cellulaires tels que la croissance cellulaire, la différenciation et l'apoptose.

Industrie : Utilisée dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les tyrosine kinases.

Mécanisme d'action

La tyrphostin A9 exerce ses effets en inhibant l'activité des récepteurs du facteur de croissance dérivé des plaquettes. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération et la survie cellulaires. Plus précisément, la tyrphostin A9 cible la voie de signalisation PYK2/EGFR-ERK, ce qui entraîne une réduction de la croissance cellulaire, de la migration et une apoptose induite dans les cellules cancéreuses .

Applications De Recherche Scientifique

Key Mechanisms:

- Inhibition of Tyrosine Kinase Activity : Malonoben inhibits the phosphorylation of key proteins involved in cell signaling, thereby reducing cellular proliferation and migration in cancer cells .

- Mitochondrial Fragmentation : The compound induces changes in mitochondrial morphology, which can lead to increased apoptosis in certain cell types, including neuroblastomas .

Cancer Treatment

This compound has been investigated for its potential as an anti-cancer agent. Studies indicate that it reduces the chemotaxis and migratory ability of squamous cell carcinoma cells by inhibiting Pyk2 tyrosine phosphorylation and subsequent actin rearrangement . Its ability to induce apoptosis makes it a candidate for further development in cancer therapies.

Anti-Obesity Research

Recent studies have suggested that this compound may have applications in obesity treatment by exploiting its uncoupling properties to reduce energy efficiency in cellular metabolism. This could potentially lead to decreased fat accumulation .

Agricultural Applications

This compound is also recognized for its efficacy as an acaricide and insecticide. It targets mobile stages of phytophagous mites primarily through contact action, making it effective in agricultural pest management . However, it lacks systemic or ovicidal properties, which limits its application scope.

Effectiveness Against Pests:

- Targets specific life stages of pests.

- Reduces reliance on more toxic chemicals by providing a targeted approach.

Case Study: Cancer Cell Lines

A study examining the effects of this compound on various cancer cell lines demonstrated significant reductions in cell viability and migration capabilities. The results indicated that this compound could be integrated into treatment regimens for specific cancers where PDGF signaling plays a critical role .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Migration Distance (mm) | 50 | 15 |

Phenomic Profiling

Phenomic profiling studies have highlighted this compound's role among mitochondrial toxicants, showing that it can significantly alter cellular responses related to oxidative phosphorylation . This profiling aids in understanding the broader implications of this compound's action across different biological systems.

Mécanisme D'action

Tyrphostin A9 exerts its effects by inhibiting the activity of platelet-derived growth factor receptors. This inhibition disrupts the signaling pathways involved in cell proliferation and survival. Specifically, Tyrphostin A9 targets the PYK2/EGFR-ERK signaling pathway, leading to reduced cell growth, migration, and induced apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrphostine AG17 : Un autre inhibiteur de la tyrosine kinase aux propriétés similaires.

Malonoben : Connu pour ses effets inhibiteurs sur les tyrosine kinases.

SF6847 : Un composé apparenté aux propriétés anticancéreuses potentielles.

Unicité

La tyrphostin A9 est unique en raison de son inhibition spécifique des récepteurs du facteur de croissance dérivé des plaquettes et de ses effets puissants sur la voie de signalisation PYK2/EGFR-ERK. Cette spécificité en fait un composé précieux pour les thérapies anticancéreuses ciblées .

Activité Biologique

Malonoben, also known as Tyrphostin A9, is a compound with significant biological activity primarily recognized for its role as a potent uncoupler of oxidative phosphorylation and its effects on various cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, effects in different cell lines, and relevant case studies.

- Molecular Formula : C18H22N2O

- Molecular Weight : 282.38 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Melting Point : 141-143 °C

- Boiling Point : 386.8 ± 37.0 °C at 760 mmHg

- LogP : 4.81

This compound functions primarily as a tyrosine kinase inhibitor and has been shown to induce mitochondrial fission. It impacts several signaling pathways by inhibiting the phosphorylation processes essential for cell growth and survival:

- Oxidative Phosphorylation Uncoupling : this compound disrupts the coupling between electron transport and ATP synthesis in mitochondria, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

- Tyrosine Kinase Inhibition : It inhibits the activity of various receptor tyrosine kinases (RTKs), which play critical roles in cell proliferation and survival pathways, particularly in cancer biology .

Biological Activity in Cell Lines

Research has demonstrated that this compound exhibits significant biological effects across various cell lines:

| Cell Line | Effect | Reference |

|---|---|---|

| A549 | Induces apoptosis through mitochondrial dysfunction | |

| HepG2 | Exhibits lower sensitivity compared to A549 | |

| Jurkat T cells | Inhibits calcium entry and phosphorylation |

Case Studies and Research Findings

-

Mitochondrial Toxicity Assessment :

A study evaluated the mitochondrial toxicity of this compound among other compounds using live-cell imaging techniques. The results indicated that this compound effectively induced mitochondrial dysfunction across multiple A549 cell lines, achieving an Area Under the Curve (AUC) value ≥ 0.9, indicating strong phenotypic responses related to mitochondrial toxicity . -

Cancer Cell Studies :

In a series of experiments involving cancer cell lines, this compound was found to cause significant growth arrest and apoptosis in various types of cancer cells by disrupting mitochondrial function. This was evidenced by increased levels of ROS and activation of apoptotic pathways . -

Comparative Analysis with Other Compounds :

In comparisons with other oxidative phosphorylation inhibitors, this compound demonstrated a unique profile that distinguished it from traditional chemotherapeutics, indicating potential for use in targeted cancer therapies .

Propriétés

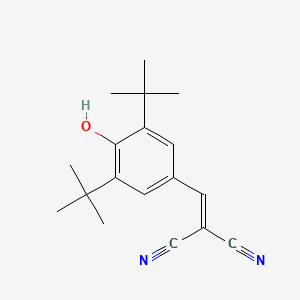

IUPAC Name |

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-17(2,3)14-8-12(7-13(10-19)11-20)9-15(16(14)21)18(4,5)6/h7-9,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOPWQKISXCCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042106 | |

| Record name | Malonoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malonoben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10537-47-0 | |

| Record name | Tyrphostin 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonoben [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonoben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONOBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TE8MRS65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonoben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 143 °C | |

| Record name | Malonoben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.